molecular formula C9H11N3O3S2 B2827223 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide CAS No. 1903286-89-4

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide

Cat. No.: B2827223
CAS No.: 1903286-89-4
M. Wt: 273.33
InChI Key: MUDUKRQLXWIAHV-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide is an organic compound known for its interesting structure and diverse applications. The molecule's core includes a thienopyrimidine scaffold, which is functionalized with both a methanesulfonamide group and an ethyl linker. This configuration endows the compound with unique physicochemical properties and the potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis typically begins with the construction of the thienopyrimidine core. This can be achieved through a series of cyclization reactions starting from appropriately substituted thiophene and pyrimidine precursors. The introduction of the 4-oxo group usually involves oxidation reactions with reagents such as potassium permanganate or chromium trioxide. The ethyl linker is then attached via alkylation reactions, using conditions that might include basic catalysts like sodium hydride or potassium tert-butoxide. Finally, the methanesulfonamide group is introduced through sulfonylation reactions, often using methanesulfonyl chloride and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods Industrial-scale production follows the same synthetic principles but often employs continuous flow chemistry techniques to enhance yield and purity. Solvent selection and temperature control are optimized to ensure scalability and cost-efficiency. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), while temperatures are carefully regulated to maintain reaction kinetics and minimize side product formation.

Chemical Reactions Analysis

Types of Reactions it Undergoes N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide participates in various chemical reactions:

  • Oxidation

    It can undergo oxidation reactions to introduce or modify functional groups.

  • Reduction

    The thienopyrimidine core can be reduced under hydrogenation conditions.

  • Substitution

    Both nucleophilic and electrophilic substitution reactions are possible, particularly at the methanesulfonamide and ethyl linker positions.

Common Reagents and Conditions Common reagents include:

  • Oxidation

    Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction

    Hydrogen gas (H₂) with palladium on carbon (Pd/C)

  • Substitution

    Alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH)

Major Products Formed The major products vary depending on the reaction but can include substituted thienopyrimidines, reduced derivatives, and variously functionalized sulfonamides.

Scientific Research Applications

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide is a valuable research tool across several scientific fields:

  • Chemistry

    Used as a building block for synthesizing more complex molecules and exploring new chemical reactions.

  • Biology

    Studied for its potential as a molecular probe to investigate biological pathways.

  • Medicine

    Investigated for therapeutic potential due to its interactions with various biological targets.

  • Industry

    Applied in the development of new materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, thereby modulating biological activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

When comparing N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide with similar compounds:

  • Thienopyrimidines

    It shares the basic thienopyrimidine structure but stands out due to its unique functional groups.

  • Sulfonamides

    It differs from simple sulfonamides by the presence of the thienopyrimidine core, which enhances its biological activity.

  • Ethyl-linked compounds

    The ethyl linker provides additional flexibility and functionalization points compared to shorter linkers.

Similar compounds include:

  • 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl derivatives

    These share the core structure but may differ in the substituents attached.

  • Methanesulfonamide derivatives

    Compounds with various substituents on the methanesulfonamide group.

By breaking down each of these aspects, we can appreciate the complexity and versatility of this compound, making it a compound of significant interest in both research and industrial applications.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S2/c1-17(14,15)11-3-4-12-6-10-7-2-5-16-8(7)9(12)13/h2,5-6,11H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDUKRQLXWIAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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